sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium taurocholate can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid with a coupling agent such as carbodiimide, followed by the addition of taurine in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of sodium taurocholate often involves the extraction and purification of bile from animals, followed by chemical modification to produce the desired compound. This process includes steps like hydrolysis, extraction, and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium taurocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acids.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: It can participate in substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various bile acids and their derivatives, which have different physiological roles and applications .
Scientific Research Applications
Sodium taurocholate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It plays a role in studying lipid metabolism and transport.
Medicine: It is used in drug delivery systems to enhance the absorption of poorly soluble drugs.
Industry: It is employed in the formulation of detergents and cleaning agents.
Mechanism of Action
Sodium taurocholate exerts its effects by emulsifying fats in the small intestine, which enhances the digestion and absorption of dietary lipids. It interacts with bile acid receptors and transporters, facilitating the formation of micelles that solubilize lipids for absorption .
Comparison with Similar Compounds
Similar Compounds
Sodium glycocholate: Another bile salt with similar emulsifying properties.
Sodium deoxycholate: A bile salt with a slightly different structure and function.
Sodium chenodeoxycholate: Known for its role in dissolving cholesterol gallstones.
Uniqueness
Sodium taurocholate is unique due to its specific structure, which allows it to effectively emulsify fats and enhance lipid absorption. Its role in drug delivery systems also sets it apart from other bile salts .
Properties
Molecular Formula |
C26H44NNaO7 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;;/m0../s1 |
InChI Key |
YWROUPFMHKARON-PLCYQCFJSA-M |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Origin of Product |
United States |
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